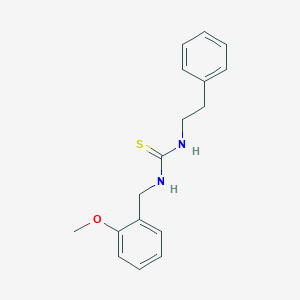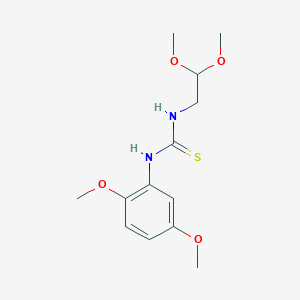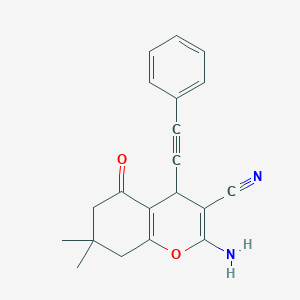![molecular formula C22H33N3O3S B215838 N-{4-acetyl-5-methyl-5-[4-(nonyloxy)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B215838.png)
N-{4-acetyl-5-methyl-5-[4-(nonyloxy)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-acetyl-5-methyl-5-[4-(nonyloxy)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide, also known as AMT, is a chemical compound that has gained attention in the scientific research community for its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-{4-acetyl-5-methyl-5-[4-(nonyloxy)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in cell proliferation and DNA synthesis. It has also been shown to induce apoptosis in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
N-{4-acetyl-5-methyl-5-[4-(nonyloxy)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide has been shown to have a range of biochemical and physiological effects, including the inhibition of bacterial and fungal growth, the induction of apoptosis in cancer cells, and the inhibition of angiogenesis. It has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-{4-acetyl-5-methyl-5-[4-(nonyloxy)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide in lab experiments is its low toxicity, which makes it a safer alternative to other compounds with similar properties. However, its solubility in water is limited, which can make it difficult to use in certain experimental setups. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the study of N-{4-acetyl-5-methyl-5-[4-(nonyloxy)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide. One area of focus is the development of new drug candidates based on the structure of N-{4-acetyl-5-methyl-5-[4-(nonyloxy)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide. Another area of interest is the study of N-{4-acetyl-5-methyl-5-[4-(nonyloxy)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide as a ligand in the synthesis of metal complexes with potential applications in catalysis and materials science. In addition, further research is needed to fully understand the mechanism of action of N-{4-acetyl-5-methyl-5-[4-(nonyloxy)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide and its potential applications in various fields.
Conclusion:
In conclusion, N-{4-acetyl-5-methyl-5-[4-(nonyloxy)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide is a chemical compound with potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. Its synthesis method has been optimized to produce high yields of pure N-{4-acetyl-5-methyl-5-[4-(nonyloxy)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide, and it has been shown to have antimicrobial, antifungal, and antitumor properties. Further research is needed to fully understand its mechanism of action and its potential applications in various fields.
Synthesemethoden
N-{4-acetyl-5-methyl-5-[4-(nonyloxy)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide can be synthesized through a multistep process that involves the reaction of 4-nonyloxybenzaldehyde with thiosemicarbazide, followed by acetylation and cyclization. The final product is obtained through recrystallization and purification. This synthesis method has been optimized to produce high yields of pure N-{4-acetyl-5-methyl-5-[4-(nonyloxy)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide.
Wissenschaftliche Forschungsanwendungen
N-{4-acetyl-5-methyl-5-[4-(nonyloxy)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. It has been shown to have antimicrobial, antifungal, and antitumor properties, making it a promising candidate for drug development. In addition, N-{4-acetyl-5-methyl-5-[4-(nonyloxy)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide has been used as a ligand in the synthesis of metal complexes with potential applications in catalysis and materials science.
Eigenschaften
Produktname |
N-{4-acetyl-5-methyl-5-[4-(nonyloxy)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide |
|---|---|
Molekularformel |
C22H33N3O3S |
Molekulargewicht |
419.6 g/mol |
IUPAC-Name |
N-[4-acetyl-5-methyl-5-(4-nonoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C22H33N3O3S/c1-5-6-7-8-9-10-11-16-28-20-14-12-19(13-15-20)22(4)25(18(3)27)24-21(29-22)23-17(2)26/h12-15H,5-11,16H2,1-4H3,(H,23,24,26) |
InChI-Schlüssel |
SYGWXJIYWCSQRQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCOC1=CC=C(C=C1)C2(N(N=C(S2)NC(=O)C)C(=O)C)C |
Kanonische SMILES |
CCCCCCCCCOC1=CC=C(C=C1)C2(N(N=C(S2)NC(=O)C)C(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl (4-{[(isobutylamino)carbothioyl]amino}phenyl)acetate](/img/structure/B215756.png)


![Methyl (4-{[(isopentylamino)carbothioyl]amino}phenyl)acetate](/img/structure/B215762.png)


![N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)thiourea](/img/structure/B215770.png)






![N-[4-acetyl-5-(5-chloro-2-thienyl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B215780.png)